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Compound of Interest

Compound Name: Crizotinib

Cat. No.: B193316

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Crizotinib in
three-dimensional (3D) tumor spheroid models. These models offer a more physiologically
relevant system for evaluating the efficacy of targeted therapies like Crizotinib compared to
traditional two-dimensional (2D) cell cultures.

Introduction

Crizotinib is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases
(RTKSs), including anaplastic lymphoma kinase (ALK), c-Met, and ROS1.[1][2][3][4] These
kinases are key drivers in various cancers, and their inhibition can lead to cell cycle arrest and
apoptosis.[2][5] Three-dimensional tumor spheroids better mimic the in vivo tumor
microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug
penetration barriers, making them a valuable tool for preclinical drug evaluation.[6][7][8]
Studies have shown that cancer cells grown in 3D spheroids exhibit increased resistance to
anti-cancer drugs compared to 2D monolayer cultures, highlighting the importance of these
models in drug discovery.[1][9]

This application note details the use of Crizotinib in 3D tumor spheroid models, focusing on its
effects on cell viability, signaling pathways, and gene expression.
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The following tables summarize the quantitative data on the effects of Crizotinib in 3D tumor
spheroid models based on available research.

Table 1: Crizotinib IC50 Values in 2D vs. 3D Spheroid Models

Cell Line Culture Model IC50 (pM) Reference
T24 (Bladder Cancer) 2D 11.24 [1]
3D Spheroid 27.75 [1]
T24R2 (Cisplatin-
Resistant Bladder 2D 5.75 [1]
Cancer)
3D Spheroid 27.86 [1]
3D Spheroid (High- Not specified,
H3122 (NSCLC) _ [9]
Glucose) effective at 100 nM
3D Spheroid (Low- Not specified, ]
Glucose) effective at 100 nM
LRRTM4-ALK Fusion
3D Organoid 0.71 [10]

(PDO)

Table 2: Effects of Crizotinib on Gene and Protein Expression in 3D Spheroid Models
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Target Cell Line Treatment Effect Reference
Gene Expression
(mMRNA)
_ T24 & T24R2 20 uM Crizotinib
E-cadherin ) Upregulated [1]
Spheroids for 24h
] ) T24 & T24R2 20 pM Crizotinib
Vimentin ] Downregulated [1]
Spheroids for 24h
) T24 & T24R2 20 pM Crizotinib Markedly
Bcl-2/Bax ratio ] [1]
Spheroids for 24h decreased
Cleaved T24 & T24R2 20 pM Crizotinib Significantly 1
Caspase-3 Spheroids for 24h increased
Cleaved T24 & T24R2 20 uM Crizotinib Significantly 1
Caspase-8 Spheroids for 24h increased
Cleaved T24 & T24R2 20 pM Crizotinib Significantly 1
Caspase-9 Spheroids for 24h increased
Protein
Expression
Phosphorylated T24 & T24R2 20 uM Crizotinib
] Decreased [1][11]
c-Met Spheroids for 24h
Phosphorylated T24 & T24R2 20 pM Crizotinib
) Decreased [1][11]
Akt Spheroids for 24h

Total Protein

LoVo Spheroids

250 nM & 500
nM Crizotinib

Overall decrease  [12]

Table 3: Morphological and Cellular Effects of Crizotinib on 3D Spheroids
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Parameter Cell Line Treatment Effect Reference
) 250 nM & 500 Significant
Spheroid Volume  LoVo o [12]
nM Crizotinib decrease
Total Number of 250 nM & 500 Significant
) LoVo o [12]
Cell Nuclei nM Crizotinib decrease
Cell Nuclei 250 nM & 500 Significant
. LoVo o . [12]
Density nM Crizotinib increase

Experimental Protocols

The following are detailed protocols for key experiments involving the application of Crizotinib
to 3D tumor spheroid models.

Protocol 1: 3D Tumor Spheroid Formation (Liquid
Overlay Technique)

This protocol describes a common method for generating tumor spheroids using ultra-low
attachment plates.

Materials:

Cancer cell line of interest (e.g., T24, T24R2, NCI-H460)[1][13]

o Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1%
Penicillin/Streptomycin)[7]

o Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

o Ultra-low attachment 96-well or 384-well round-bottom plates[14]
e Hemocytometer or automated cell counter

e Incubator (37°C, 5% CO2)
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Procedure:

Culture cancer cells in standard T-75 or T-175 flasks to approximately 85% confluency.[15]
Wash the cells with PBS and detach them using Trypsin-EDTA.
Neutralize the trypsin with complete culture medium and collect the cell suspension.

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in
fresh complete medium.

Count the cells using a hemocytometer or automated cell counter.

Prepare a cell suspension at the desired concentration (e.g., 250 to 5,000 cells/well,
depending on the cell line and desired spheroid size).[13][15]

Seed the cell suspension into the wells of an ultra-low attachment plate.

Centrifuge the plate at a low speed (e.g., 150 x g for 5 minutes) to facilitate cell aggregation
at the bottom of the wells.

Incubate the plate at 37°C with 5% CO2. Spheroids will typically form within 3-5 days.[7][16]

Monitor spheroid formation daily using a brightfield microscope.

Protocol 2: Crizotinib Treatment of 3D Tumor Spheroids

Materials:

Pre-formed 3D tumor spheroids

Crizotinib stock solution (dissolved in DMSO)

Complete cell culture medium

Serological pipettes and pipette tips

Procedure:
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» Prepare serial dilutions of Crizotinib in complete culture medium from the stock solution to
achieve the desired final concentrations (e.g., 5, 10, 20, 50 uM).[1] A vehicle control (DMSQO)
should be prepared at the same concentration as the highest Crizotinib concentration.

o Carefully remove a portion of the existing medium from each well containing a spheroid,
being cautious not to disturb the spheroid.

e Add the Crizotinib dilutions or vehicle control to the respective wells.

 Incubate the spheroids for the desired treatment duration (e.g., 24 hours to 6 days).[1][13]

Proceed with downstream assays to evaluate the effects of Crizotinib.

Protocol 3: Spheroid Viability and Growth Assessment

A. Spheroid Size Measurement (Brightfield Imaging)
Materials:

 Inverted microscope with a camera

e Image analysis software (e.g., ImageJ)

Procedure:

Capture brightfield images of the spheroids at various time points during the treatment
period.

Use image analysis software to measure the diameter of each spheroid.

Calculate the spheroid volume using the formula: Volume = (4/3)m(radius)3.

Plot the change in spheroid volume over time to assess growth inhibition.[17]
B. Cell Viability Assay (e.g., CellTiter-Glo® 3D)
Materials:

o CellTiter-Glo® 3D Cell Viability Assay kit (or similar)
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» Plate reader capable of luminescence detection

Procedure:

At the end of the treatment period, allow the plate containing the spheroids to equilibrate to
room temperature for 30 minutes.

o Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
» Mix the contents of the wells on an orbital shaker for 5 minutes to induce cell lysis.

 Incubate the plate at room temperature for an additional 25 minutes to stabilize the
luminescent signal.

e Measure the luminescence using a plate reader.

o Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Apoptosis and Gene Expression Analysis

A. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
Materials:

o Caspase-Glo® 3/7 Assay kit (or similar)

o Plate reader capable of luminescence detection
Procedure:

o Follow a similar procedure to the CellTiter-Glo® 3D assay, adding the Caspase-Glo® 3/7
reagent to the wells at the end of the treatment period.

 Incubate as per the manufacturer's protocol.
o Measure the luminescence to quantify caspase-3/7 activity, an indicator of apoptosis.[18]

B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
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Materials:

RNA extraction kit

o CcDNA synthesis kit
e (PCR master mix

» Primers for target genes (e.g., E-cadherin, Vimentin, Bcl-2, Bax, Caspase-3, -8, -9) and a
housekeeping gene (e.g., GAPDH)

e Real-time PCR system

Procedure:

o Pool several spheroids from each treatment group and wash with PBS.
o Extract total RNA using a suitable RNA extraction Kkit.

e Synthesize cDNA from the extracted RNA.

o Perform gPCR using the appropriate primers and master mix.

e Analyze the relative gene expression using the AACt method, normalizing to the
housekeeping gene and comparing to the vehicle-treated control.[1]

Protocol 5: Western Blotting for Protein Expression
Analysis

Materials:

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA protein assay kit

SDS-PAGE gels and running buffer

Transfer buffer and PVDF membrane
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» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies (e.g., anti-p-c-Met, anti-p-Akt, anti-c-Met, anti-Akt, anti-B-actin)
o HRP-conjugated secondary antibodies

e Chemiluminescent substrate

e Imaging system

Procedure:

e Pool and lyse spheroids from each treatment group.

o Determine the protein concentration of the lysates using a BCA assay.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane and incubate with primary antibodies overnight at 4°C.

e Wash the membrane and incubate with HRP-conjugated secondary antibodies.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.[11]
e Quantify the band intensities and normalize to a loading control (e.g., B-actin).

Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway affected
by Crizotinib.
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Experimental Workflow for Crizotinib in 3D Spheroid Models
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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